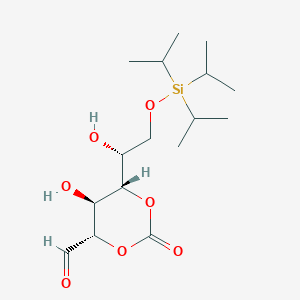
(4S,5S,6S)-5-hydroxy-6-((R)-1-hydroxy-2-(triisopropylsilyloxy)ethyl)-2-oxo-1,3-dioxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate: is a specialized organic compound that belongs to the class of cyclic carbonates. Cyclic carbonates are known for their versatility and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of a triisopropylsilyl group attached to the D-galactal moiety, forming a cyclic carbonate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate typically involves the cycloaddition of carbon dioxide to epoxides. This reaction is favored due to its high atom efficiency and the use of carbon dioxide, a renewable and non-toxic reactant . The reaction conditions often include the use of catalysts such as metal complexes or ionic liquids to facilitate the cycloaddition process .
Industrial Production Methods: On an industrial scale, the production of cyclic carbonates, including 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate, can be achieved through continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: Its cyclic carbonate structure can be utilized in drug design and delivery systems .
Industry: Industrially, 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is used in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate involves its ability to undergo cycloaddition reactions with carbon dioxide. This process is facilitated by the presence of catalysts that activate the epoxide ring, allowing for the formation of the cyclic carbonate structure . The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon dioxide and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Ethylene Carbonate: A widely used cyclic carbonate with applications in lithium-ion batteries and as a solvent.
Propylene Carbonate: Another common cyclic carbonate used in various industrial applications.
Dimethyl Carbonate: Known for its use as a solvent and in the production of polycarbonates.
Uniqueness: 6-O-(Triisopropylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the triisopropylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly valuable in specialized chemical reactions and applications where other cyclic carbonates may not be suitable .
Properties
Molecular Formula |
C16H30O7Si |
|---|---|
Molecular Weight |
362.49 g/mol |
IUPAC Name |
(4S,5S,6S)-5-hydroxy-6-[(1R)-1-hydroxy-2-tri(propan-2-yl)silyloxyethyl]-2-oxo-1,3-dioxane-4-carbaldehyde |
InChI |
InChI=1S/C16H30O7Si/c1-9(2)24(10(3)4,11(5)6)21-8-12(18)15-14(19)13(7-17)22-16(20)23-15/h7,9-15,18-19H,8H2,1-6H3/t12-,13-,14-,15+/m1/s1 |
InChI Key |
CQASCRMAWIQBOB-TUVASFSCSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@H]1[C@@H]([C@H](OC(=O)O1)C=O)O)O |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C1C(C(OC(=O)O1)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


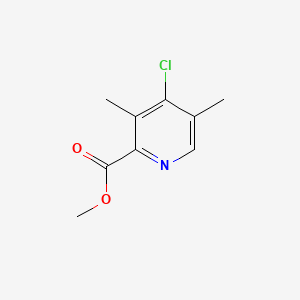
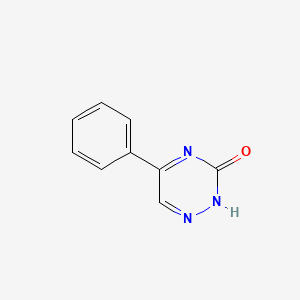
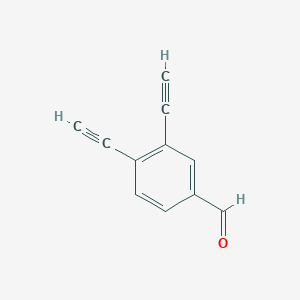
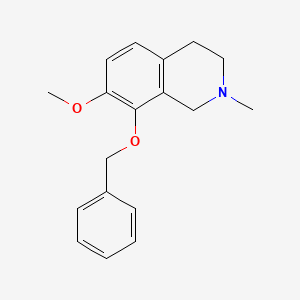
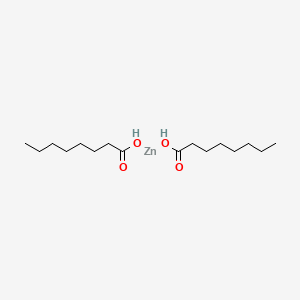
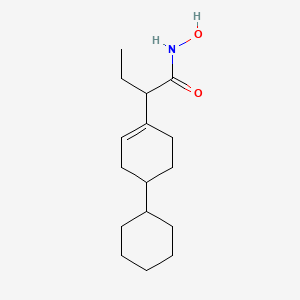
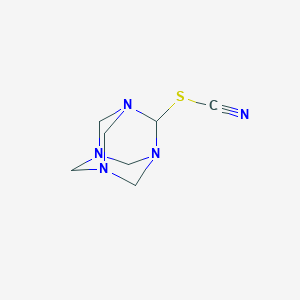
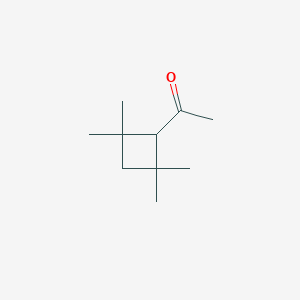
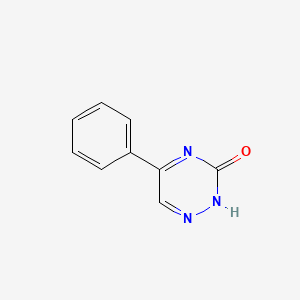
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
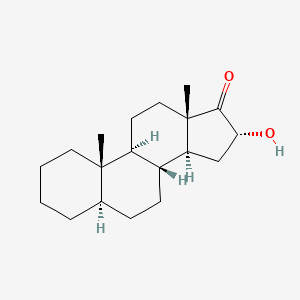
![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

